(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid
Overview
Description
(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. One common synthetic route includes the condensation of 5-(benzo[d][1,3]dioxol-5-yl)methylene-2,4-dioxothiazolidin-3-one with an appropriate acetic acid derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine
The compound has been investigated for its medicinal properties, particularly in the treatment of neurological disorders such as epilepsy. Its derivatives have shown anticonvulsant activity in preclinical studies.
Industry
In the material science industry, the compound can be used to develop new materials with specific properties, such as nonlinear optical materials for advanced technological applications.
Mechanism of Action
The mechanism by which (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione derivatives: : These compounds share a similar core structure and are known for their biological activities.
Schiff bases:
Properties
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-11(16)5-14-12(17)10(21-13(14)18)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,15,16)/b10-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNMEBHOYAUETL-WMZJFQQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333178 | |
Record name | 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
178881-18-0 | |
Record name | 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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